molecular formula C9H9N3O2 B2395016 Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2248396-76-9

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B2395016
CAS No.: 2248396-76-9
M. Wt: 191.19
InChI Key: HWBWADPFWYTSBY-UHFFFAOYSA-N
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Description

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes both an imidazole and a pyridine ring. It has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with a suitable carbonyl compound. One common method is the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. These methods may involve the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound is believed to inhibit key enzymes involved in bacterial cell wall synthesis. This inhibition disrupts the integrity of the bacterial cell wall, leading to cell death. The exact molecular pathways and targets can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoimidazo[1,2-a]pyridine-3-carboxamide
  • 2-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid
  • 2-Aminoimidazo[1,2-a]pyridine-3-carboxaldehyde

Uniqueness

Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is unique due to its methyl ester functional group, which can influence its solubility, reactivity, and biological activity. This functional group can also serve as a versatile handle for further chemical modifications, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)7-8(10)11-6-4-2-3-5-12(6)7/h2-5H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBWADPFWYTSBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=C2N1C=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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